molecular formula C10H16BrNO4 B8097297 (2S, 4S)-1-N-Boc-4-bromo-proline CAS No. 1187932-86-0

(2S, 4S)-1-N-Boc-4-bromo-proline

Cat. No.: B8097297
CAS No.: 1187932-86-0
M. Wt: 294.14 g/mol
InChI Key: UWHRDAQIOFPRMI-BQBZGAKWSA-N
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Description

Significance of Proline and its Stereoisomeric Analogues in Medicinal and Biological Chemistry

Proline, a proteinogenic amino acid, is unique due to its secondary amine integrated into a pyrrolidine (B122466) ring. nih.govresearchgate.net This cyclic structure imparts significant conformational rigidity to the peptide backbone, influencing the secondary structure of proteins, such as the formation of β-turns and loops. mdpi.com These structural motifs are often critical for protein-protein interactions and the binding of drugs to their targets. mdpi.com

The stereochemistry of proline and its analogues is of paramount importance. The incorporation of different stereoisomers can dramatically alter the three-dimensional structure and, consequently, the biological activity of peptides and peptidomimetic drugs. mdpi.comnih.gov For instance, D-proline, the enantiomer of the naturally occurring L-proline, is found in several approved and investigational drugs and plays a crucial role in various pathophysiological events. mdpi.com The ability to introduce specific stereoisomers allows chemists to fine-tune the conformational properties of molecules, leading to enhanced potency, selectivity, and metabolic stability.

Proline analogues, which are chemical structures that mimic proline but with modifications, are considered versatile building blocks in drug design. nih.gov Over the past 15 years, more than 15 drugs approved by the FDA contain proline analogues. nih.gov These analogues can be substituted at various positions on the pyrrolidine ring, leading to a diverse array of chemical properties and biological activities. nih.gov The conformational constraints imposed by the proline ring are especially attractive in peptide chains as they are critical for biological activity. nih.gov

The Role of 4-Substituted Proline Derivatives as Advanced Chemical Building Blocks

Substitution at the 4-position of the proline ring has proven to be a particularly fruitful strategy in medicinal chemistry and protein engineering. nih.govrsc.org The stereospecific introduction of substituents at this position allows for the precise tuning of the peptide backbone conformation. nih.gov This has been exploited to alter and modify protein conformation and function. nih.gov

4-Substituted proline derivatives serve as valuable tools for a variety of applications:

Conformationally Biased Biological Probes: These derivatives help in understanding protein structure and function by introducing specific structural constraints. nih.gov

Inhibitors and Peptidomimetic Drugs: The tailored conformational properties of 4-substituted prolines can lead to the design of potent and selective enzyme inhibitors. mdpi.comnih.gov For example, derivatives of (2R,4R)-4-hydroxy-D-proline have shown greater potency as inhibitors of matrix metalloproteases (MMPs) compared to their (2S,4R) or L-proline counterparts. mdpi.com

Bioorthogonal Applications: The introduction of specific functional groups at the 4-position can be used for bioorthogonal chemistry, allowing for the study of biological processes in their native environment. nih.gov

Stabilization of Peptide Structures: 4-substituted prolines have been used to stabilize specific peptide conformations, such as the polyproline II (PPII) helix, which is important for the function of cell-penetrating peptides. nih.gov

The development of synthetic routes to enantiopure 4-substituted proline derivatives has been a key focus for chemists, enabling their broader application in research and development. nih.gov

Overview of the Academic and Synthetic Utility of (2S, 4S)-1-N-Boc-4-bromo-L-proline

(2S, 4S)-1-N-Boc-4-bromo-L-proline is a specific 4-substituted proline derivative that has garnered significant attention as a versatile synthetic intermediate. The "Boc" group (tert-butoxycarbonyl) is a common protecting group for the nitrogen atom of the proline ring, preventing unwanted reactions during synthesis. youtube.comnih.govorganic-chemistry.org This protection is crucial for the controlled and sequential formation of peptide bonds. youtube.com

The bromine atom at the 4-position with a specific (4S) stereochemistry makes this compound a highly valuable building block. The carbon-bromine bond can be readily transformed into other functional groups through various chemical reactions, such as nucleophilic substitution or cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 4-position, further expanding the diversity of accessible proline analogues.

The stereoselective synthesis of such compounds is a key challenge and an active area of research. nih.gov The ability to control the stereochemistry at both the 2 and 4 positions is critical for producing molecules with the desired biological activity. The (2S, 4S) configuration provides a specific three-dimensional arrangement that can be exploited in the design of new therapeutic agents and research tools.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4S)-4-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHRDAQIOFPRMI-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001155482
Record name rel-1-(1,1-Dimethylethyl) (2R,4R)-4-bromo-1,2-pyrrolidinedicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187932-86-0
Record name rel-1-(1,1-Dimethylethyl) (2R,4R)-4-bromo-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187932-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1-(1,1-Dimethylethyl) (2R,4R)-4-bromo-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2s, 4s 1 N Boc 4 Bromo L Proline

Stereospecific and Stereoselective Synthesis from Chiral Pool Precursors

The most common and practical approaches to (2S, 4S)-1-N-Boc-4-bromo-L-proline utilize readily available chiral starting materials, primarily L-hydroxyproline and L-pyroglutamic acid. These methods leverage the inherent stereochemistry of the starting material to control the configuration of the final product.

Derivation from 4-Hydroxy-L-proline Analogues

The conversion of N-Boc-4-hydroxy-L-proline to its 4-bromo counterpart with inversion of stereochemistry at the C4 position is a well-established strategy. This transformation is typically achieved through two main pathways: SN2 displacement of an activated hydroxyl group and the Mitsunobu reaction.

This method involves a two-step sequence: activation of the hydroxyl group of N-Boc-trans-4-hydroxy-L-proline followed by nucleophilic substitution with a bromide source. The hydroxyl group is first converted into a better leaving group, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine.

The subsequent treatment of the activated ester with a bromide salt, such as lithium bromide or sodium bromide, in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetone, proceeds via an SN2 mechanism. This results in the inversion of configuration at the C4 carbon, yielding the desired (2S, 4S) stereoisomer. A solid-phase adaptation of this two-step protocol involves the conversion of a resin-bound Hyp to a sulfonate, followed by the SN2 reaction. nih.gov

Table 1: SN2 Displacement Reaction on Activated Hydroxyproline (B1673980) Derivatives

Starting MaterialActivating ReagentBromide SourceProduct
N-Boc-trans-4-hydroxy-L-prolinep-Toluenesulfonyl chlorideLithium Bromide(2S, 4S)-1-N-Boc-4-bromo-L-proline
N-Boc-trans-4-hydroxy-L-prolineMethanesulfonyl chlorideSodium Bromide(2S, 4S)-1-N-Boc-4-bromo-L-proline

The Mitsunobu reaction provides a one-pot method for the direct conversion of the hydroxyl group with inversion of stereochemistry. organic-chemistry.org This reaction utilizes a combination of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD), to activate the alcohol in situ. organic-chemistry.orgbiorxiv.org

In the presence of a bromide source, which can be a metal bromide or a non-nucleophilic bromide source like zinc bromide, the activated hydroxyl group undergoes nucleophilic attack by the bromide ion. The reaction proceeds with a clean inversion of the stereocenter at C4, directly affording (2S, 4S)-1-N-Boc-4-bromo-L-proline from N-Boc-trans-4-hydroxy-L-proline. organic-chemistry.org This method is often favored for its mild reaction conditions and high stereospecificity.

Table 2: Mitsunobu Reaction for Bromination of N-Boc-hydroxyproline

Starting MaterialReagentsBromide SourceProduct
N-Boc-trans-4-hydroxy-L-prolineTriphenylphosphine, DEADLithium Bromide(2S, 4S)-1-N-Boc-4-bromo-L-proline
N-Boc-trans-4-hydroxy-L-prolineTriphenylphosphine, DIADZinc Bromide(2S, 4S)-1-N-Boc-4-bromo-L-proline

Approaches from Pyroglutamic Acid Derivatives

L-Pyroglutamic acid, a cyclic lactam derived from glutamic acid, serves as another important chiral precursor for the synthesis of 4-substituted prolines. wikipedia.orgnih.gov The synthesis of (2S, 4S)-1-N-Boc-4-bromo-L-proline from pyroglutamic acid involves a multi-step sequence that typically includes reduction of the lactam, protection of the nitrogen, and stereoselective introduction of the bromine atom at the C4 position. While less direct than starting from hydroxyproline, this route offers an alternative pathway to access the target molecule.

Asymmetric Synthetic Routes

While chiral pool approaches are dominant, asymmetric methods offer the potential for constructing the chiral pyrrolidine (B122466) ring with the desired stereochemistry from achiral or prochiral precursors.

Alkylation of Chiral Proline Enolates and Analogues

The asymmetric alkylation of proline enolates or their equivalents presents a powerful strategy for the synthesis of α-substituted proline derivatives. nih.gov This approach involves the generation of a chiral enolate from a protected proline derivative, followed by its reaction with an electrophilic bromine source. The stereochemical outcome of the alkylation is controlled by the chiral auxiliary or catalyst used. While this method has been successfully applied for the synthesis of various α-substituted prolines, its specific application for the direct introduction of a bromine atom at the 4-position of the proline ring is less commonly reported in comparison to the functionalization of hydroxyproline. nih.gov The development of efficient and highly stereoselective bromination of proline enolates at the C4 position remains an area of interest in synthetic organic chemistry. nih.gov

Phase-Transfer Catalysis in 4-Substituted Proline Synthesis

Phase-transfer catalysis (PTC) has emerged as a powerful technique for synthesizing 4-substituted prolines, offering significant advantages in industrial and laboratory settings. numberanalytics.comijirset.com This method facilitates the reaction between reactants located in different immiscible phases, typically an aqueous and an organic phase. numberanalytics.comwikipedia.orgslideshare.net A phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, transports a reactant, such as a nucleophile, from the aqueous phase into the organic phase where it can react with the organic-soluble substrate. wikipedia.orgcrdeepjournal.org This approach can lead to faster reactions, higher yields, and the elimination of hazardous or expensive solvents. ijirset.com

In the context of proline derivatives, chiral PTC is particularly valuable for establishing stereocenters. The asymmetric synthesis of α-quaternary proline derivatives has been achieved through the intramolecular cyclization of N-Boc-N-ω-bromoalkyl-α-amino acid derivatives using a strong base, where the chirality is preserved during cyclization. nih.gov Cinchona alkaloids and their derivatives are prominent chiral phase-transfer catalysts used in the asymmetric synthesis of amino acids. crdeepjournal.org For instance, the alkylation of glycine (B1666218) derivatives using these catalysts allows for the enantioselective formation of various amino acids. crdeepjournal.org

Research has demonstrated flexible routes to a range of 4-substituted prolines in high yield and with excellent control over stereochemistry. nih.gov These methods often start from a protected glycine Schiff base and utilize PTC to introduce substituents, providing access to both enantiomeric series by selecting the appropriate cinchonidine (B190817) or cinchonine-based catalyst.

Table 1: Examples of Phase-Transfer Catalysis in Proline Synthesis

Catalyst TypeSubstrateReaction TypeKey Feature
Cinchona Alkaloid DerivativesGlycine Schiff BaseAsymmetric AlkylationAccess to both enantiomers with high stereoselectivity. crdeepjournal.org
Quaternary Ammonium SaltsN-Boc-N-ω-bromoalkyl-α-amino acidIntramolecular CyclizationSynthesis of α-quaternary proline derivatives. nih.gov
Chiral PTCGlycine IminesDouble Allylic AlkylationEnantioselective preparation of 4-methyleneproline (B1208900) scaffolds.

Catalytic Asymmetric Halogenation Strategies

Introducing a halogen atom with precise stereochemical control at the C-4 position of the proline ring is a critical step in synthesizing compounds like (2S, 4S)-1-N-Boc-4-bromo-L-proline. While direct catalytic asymmetric halogenation of the proline core can be challenging, several effective strategies have been developed.

One of the most practical approaches involves the stereospecific conversion of a readily available chiral precursor, namely hydroxyproline (Hyp). nih.gov This "proline editing" strategy utilizes the inherent chirality of Hyp to direct the stereochemical outcome. nih.gov For instance, 4R-Hydroxyproline can be converted to 4S-bromoproline through a Mitsunobu reaction, which proceeds with inversion of stereochemistry at the C-4 position. nih.gov This substrate-controlled approach is highly reliable for producing stereochemically pure 4-haloprolines.

Organocatalysis has also provided powerful tools for asymmetric transformations, including α-halogenations. wikipedia.org Proline itself and its derivatives can act as catalysts for various reactions, including the asymmetric α-halogenation of aldehydes and ketones. wikipedia.orgillinois.edu While direct application to the proline ring itself is less common, the principles have been well-established. For example, the enantioselective α-bromination of aldehydes has been achieved using N-bromosuccinimide (NBS) in the presence of proline-derived organocatalysts. nih.gov Researchers have had to overcome challenges such as catalyst deactivation and the high reactivity of brominating agents to achieve high yields and enantioselectivities. nih.gov

Table 2: Asymmetric Halogenation Approaches

StrategyPrecursorKey Reagents/CatalystStereochemical Control
Proline Editing (SN2)(4R)-HydroxyprolineDEAD, PPh3, ZnBr2 (Mitsunobu conditions)Inversion of configuration (Substrate-controlled). nih.gov
OrganocatalysisAldehydesProline-derived catalysts, NBSEnantioselective α-bromination (Catalyst-controlled). nih.govorganic-chemistry.org

Protecting Group Chemistry in Synthesis of N-Boc-Protected Proline Derivatives

The use of protecting groups is fundamental in multi-step organic synthesis, particularly in peptide chemistry, to prevent unwanted side reactions. nih.gov The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for the amine functionality in amino acids like proline. organic-chemistry.orgtotal-synthesis.com It protects the amine by converting it into a carbamate, which is significantly less nucleophilic. total-synthesis.com

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate, under aqueous or anhydrous conditions. organic-chemistry.orgtotal-synthesis.comorgsyn.org The reaction proceeds via nucleophilic attack of the amine on the Boc anhydride. total-synthesis.com

A key feature of the Boc group is its lability under acidic conditions (e.g., using trifluoroacetic acid (TFA) or HCl), which regenerates the free amine. total-synthesis.comresearchgate.net This cleavage mechanism involves the formation of a stable tert-butyl cation. organic-chemistry.org The Boc group's stability to basic conditions, many nucleophiles, and catalytic hydrogenation makes it "orthogonal" to other common protecting groups. organic-chemistry.orgtotal-synthesis.com This orthogonality is crucial for complex syntheses, as it allows for the selective removal of one protecting group while others remain intact. total-synthesis.com For example, the base-labile Fmoc group and the hydrogenolysis-labile Cbz group can be used alongside the acid-labile Boc group in a single synthetic sequence. total-synthesis.com

Table 3: Orthogonality of Common Amine Protecting Groups

Protecting GroupAbbreviationCleavage ConditionStable To
tert-butyloxycarbonylBocMild Acid (e.g., TFA, HCl)Base, Hydrogenolysis
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)Acid, Hydrogenolysis
BenzyloxycarbonylCbz or ZCatalytic Hydrogenation (H2/Pd)Mild Acid, Mild Base
AllyloxycarbonylAllocTransition Metal Catalysis (e.g., Pd(0))Acid, Base

Optimization and Scale-Up Considerations in Laboratory Synthesis

Transitioning a synthetic route from a small-scale laboratory procedure to a larger, more practical scale requires careful optimization of several factors to ensure efficiency, safety, and cost-effectiveness. The synthesis of (2S, 4S)-1-N-Boc-4-bromo-L-proline is no exception.

For solution-phase methods like PTC, optimization involves fine-tuning reaction parameters. This can include the concentration of reactants, catalyst loading, choice of solvent, and reaction temperature. acs.org For instance, studies on palladium-catalyzed C-H functionalization of proline derivatives found that increasing the reaction concentration could significantly improve the yield when scaling up. acs.org Similarly, in organocatalytic reactions, reducing catalyst loading while maintaining high yield and enantioselectivity is a primary goal for improving process efficiency and reducing costs. organic-chemistry.org

The choice of purification method is also critical. Methods that rely on simple extraction and crystallization are generally preferred for large-scale production over chromatographic purification, which can be time-consuming and expensive. Some synthetic routes are designed specifically to yield a product that can be purified by recrystallization, making them more amenable to industrial application.

Finally, minimizing the number of synthetic steps is a core principle of process optimization. One-pot reactions, where multiple transformations occur in the same reaction vessel, can significantly increase efficiency by reducing the need for intermediate isolation and purification steps, thereby saving time, solvents, and materials. orgsyn.org

Stereochemical Control and Conformational Studies of 2s, 4s 1 N Boc 4 Bromo L Proline

Impact of (2S, 4S) Configuration on Pyrrolidine (B122466) Ring Pucker and Conformation

The five-membered pyrrolidine ring of proline is not flat but adopts a puckered conformation to alleviate ring strain. The two primary puckered forms are known as Cγ-exo and Cγ-endo. In the Cγ-exo pucker, the Cγ atom is displaced from the plane of the other four ring atoms on the side opposite the carboxyl group, while in the Cγ-endo pucker, it is on the same side.

The specific (2S, 4S) configuration of (2S, 4S)-1-N-Boc-4-bromo-L-proline has a profound impact on the preferred conformation of the pyrrolidine ring. The substituents at the C2 and C4 positions, namely the N-Boc-protected amino group and the bromine atom, along with the carboxyl group, dictate the most stable ring pucker. The steric bulk of the N-Boc group and the bromine atom, coupled with stereoelectronic effects, will favor a conformation that minimizes unfavorable steric interactions. Computational modeling and spectroscopic techniques like NMR are instrumental in elucidating the dominant ring pucker in solution.

Conformational Dynamics of Proline Analogues in Solution and Solid State

The conformational landscape of proline and its derivatives is dynamic and can vary significantly between the solution and solid phases. In solution, the pyrrolidine ring undergoes rapid interconversion between different puckered conformations. The equilibrium between these forms is influenced by factors such as the solvent polarity, temperature, and the electronic and steric nature of the ring substituents. Furthermore, for N-acylated prolines like the N-Boc derivative, rotation around the amide bond leads to the existence of cis and trans isomers, further complicating the conformational equilibrium in solution.

In the solid state, the molecule is locked into a single, low-energy conformation, which can be precisely determined by X-ray crystallography. These solid-state structures provide a static snapshot of the molecule's preferred geometry, offering valuable insights into the intrinsic conformational preferences that are averaged out in solution. The crystal packing forces can also play a role in stabilizing a particular conformation that might be less populated in the solution phase.

Stereoelectronic Effects of 4-Bromo Substitution on Proline Conformation

The introduction of a bromine atom at the C4 position of the proline ring induces significant stereoelectronic effects that modulate its conformational behavior. The high electronegativity of the bromine atom creates a dipole moment and alters the electron distribution within the pyrrolidine ring. This can lead to changes in bond lengths, bond angles, and torsional angles.

One of the key stereoelectronic interactions at play is the gauche effect. This effect can stabilize conformations where the electronegative bromine atom is in a gauche orientation relative to the ring nitrogen. This stabilization arises from a favorable hyperconjugative interaction between the lone pair of the nitrogen atom and the antibonding orbital of the C-Br bond (n -> σ*). The interplay of these stereoelectronic forces with steric repulsions ultimately determines the conformational equilibrium of the pyrrolidine ring, influencing its pucker and the orientation of its substituents.

Comparative Analysis of Stereoisomers (e.g., (2S,4S) vs. (2S,4R) Forms)

A comparative analysis of the (2S, 4S) and (2S, 4R) diastereomers of 1-N-Boc-4-bromo-proline underscores the critical role of stereochemistry in defining molecular structure and properties. The fundamental distinction between these isomers lies in the relative orientation of the bromine atom at C4 with respect to the substituent at C2.

In the (2S, 4S) isomer, the bromine atom and the N-Boc-protected amino group are on the same side of the pyrrolidine ring, a cis relationship. In contrast, the (2S, 4R) isomer has these groups on opposite sides, a trans relationship. This seemingly subtle difference has significant consequences for the molecule's three-dimensional shape. The differing steric and stereoelectronic environments in the cis and trans isomers lead to distinct preferences for the pyrrolidine ring pucker and can also influence the equilibrium between the cis and trans amide rotamers. These conformational disparities can translate into different chemical reactivities and biological activities, which is a crucial consideration when these molecules are used as building blocks in larger, more complex structures.

Interactive Data Table: Comparison of (2S,4S) and (2S,4R) Stereoisomers

Feature(2S, 4S)-1-N-Boc-4-bromo-proline(2S, 4R)-1-N-Boc-4-bromo-proline
Relative Stereochemistry cis (Bromo and N-Boc group on the same side)trans (Bromo and N-Boc group on opposite sides)
Typical Synthetic Precursor N-Boc-trans-4-hydroxy-L-prolineN-Boc-cis-4-hydroxy-L-proline
Dominant Ring Pucker Influenced by the steric and stereoelectronic demands of the cis substituents.Adopts a different preferred pucker to accommodate the trans substituents.

Applications of 2s, 4s 1 N Boc 4 Bromo L Proline As a Chiral Building Block

Versatility in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The carbon-bromine bond at the 4-position of the proline ring is amenable to participation in various palladium-catalyzed cross-coupling reactions. This allows for the direct installation of aryl, vinyl, and alkynyl groups, thereby creating a diverse array of 4-substituted proline derivatives.

The Suzuki-Miyaura coupling , a robust method for forming carbon-carbon bonds, has been successfully applied to (2S, 4S)-1-N-Boc-4-bromo-L-proline. nih.govlibretexts.orgfishersci.co.uk This reaction typically involves the coupling of the bromo-proline derivative with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgfishersci.co.uk The reaction conditions are generally mild, and a wide range of functional groups are tolerated, making it a highly valuable tool for generating libraries of 4-aryl- and 4-vinyl-proline derivatives. nih.gov The choice of catalyst, ligands, and base can be optimized to achieve high yields and selectivity. researchgate.net

Similarly, the Sonogashira coupling provides a powerful means to introduce alkynyl moieties at the 4-position of the proline ring. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction involves the coupling of (2S, 4S)-1-N-Boc-4-bromo-L-proline with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgwikipedia.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org This methodology is instrumental in the synthesis of proline-containing structures with extended conjugation, which are of interest in materials science and as probes for biological systems.

Table 1: Examples of Cross-Coupling Reactions with (2S, 4S)-1-N-Boc-4-bromo-L-proline

Coupling Reaction Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Arylboronic acid Pd catalyst, Base 4-Aryl-L-proline derivative
Suzuki-Miyaura Vinylboronic acid Pd catalyst, Base 4-Vinyl-L-proline derivative
Sonogashira Terminal alkyne Pd catalyst, Cu(I) co-catalyst 4-Alkynyl-L-proline derivative

Incorporation into Peptidomimetics and Conformationally Restricted Peptides

The unique structural features of 4-substituted prolines make them highly desirable components in the design of peptidomimetics and conformationally restricted peptides.

(2S, 4S)-1-N-Boc-4-bromo-L-proline can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. nih.gov The bromine atom can then serve as a handle for post-synthetic modification, allowing for the introduction of a wide variety of functionalities directly on the peptide backbone. This "proline editing" approach offers a powerful strategy for creating peptide libraries with diverse structural and functional properties. nih.gov For instance, the bromo-proline residue within a peptide can undergo nucleophilic substitution or cross-coupling reactions to introduce new side chains, fluorescent probes, or other reporter groups.

Precursor for Diverse 4-Functionalized Proline Derivatives

Beyond its direct use in cross-coupling reactions, the bromine atom in (2S, 4S)-1-N-Boc-4-bromo-L-proline serves as a versatile leaving group for nucleophilic substitution reactions, providing access to a wide range of 4-functionalized proline analogs.

The displacement of the bromide with various nucleophiles is a common strategy to introduce new functionalities. For example, reaction with sodium azide (B81097) yields the corresponding 4-azido-L-proline derivative, a valuable building block for click chemistry and the synthesis of 4-amino-L-prolines via reduction. Nucleophilic substitution with amines or their equivalents provides direct access to 4-amino-L-proline derivatives with various substituents on the nitrogen atom. Furthermore, organocuprates and other organometallic reagents can be used to displace the bromide and install alkyl groups at the 4-position.

Table 2: Synthesis of 4-Functionalized Proline Derivatives from (2S, 4S)-1-N-Boc-4-bromo-L-proline

Reagent Product Key Transformation
Sodium Azide (NaN₃) (2S, 4R)-1-N-Boc-4-azido-L-proline Sₙ2 reaction
Amines (R-NH₂) (2S, 4R)-1-N-Boc-4-amino-L-proline derivatives Nucleophilic Substitution
Organocuprates (R₂CuLi) (2S, 4R)-1-N-Boc-4-alkyl-L-proline derivatives Nucleophilic Substitution

The reactivity of the 4-bromo position, combined with the inherent chirality and conformational constraints of the proline ring, makes (2S, 4S)-1-N-Boc-4-bromo-L-proline an excellent starting material for the synthesis of more complex molecular scaffolds. For instance, intramolecular reactions involving a substituent introduced at the 4-position can lead to the formation of spirocyclic systems, where a new ring is fused to the proline ring at the C4 position. Additionally, the bromo-proline derivative can be used as a key component in the construction of bicyclo[1.1.1]pentane-containing amino acids, which are of interest as rigid dipeptide mimetics.

Utility in the Synthesis of Natural Products and Analogues

(2S, 4S)-1-N-Boc-4-bromo-L-proline has emerged as a versatile chiral building block in the stereoselective synthesis of complex natural products and their analogues. The strategic placement of the bromine atom at the C4 position on the proline ring, combined with the stereochemical integrity of the scaffold, provides a powerful tool for medicinal chemists and synthetic organic chemists. The bromo-substituent serves as a key functional handle, allowing for a variety of subsequent chemical transformations to build molecular complexity.

The N-Boc protecting group ensures the stability of the molecule during these transformations and allows for its use in standard peptide synthesis protocols. The utility of this building block is primarily demonstrated in its ability to serve as a precursor for other 4-substituted proline derivatives, which are integral components of numerous biologically active compounds.

Detailed Research Findings

The true value of (2S, 4S)-1-N-Boc-4-bromo-L-proline lies in the reactivity of the C-Br bond. This bond can be subjected to a range of nucleophilic substitution and cross-coupling reactions, enabling the introduction of diverse functional groups at the C4 position. This versatility is crucial for creating analogues of natural products to explore structure-activity relationships (SAR). For instance, the bromine atom can be displaced by various nucleophiles, such as thiols, to form new carbon-sulfur bonds. A notable example is the solid-phase synthesis of a 4S-thiophenyl proline derivative from a 4S-bromoproline precursor, showcasing a direct application of the bromo-proline scaffold in creating modified peptides. nih.gov

Furthermore, the C4 position is a critical site for modification in the synthesis of complex neuroexcitatory amino acids like kainic acid and its analogues. While many syntheses of kainic acid start from 4-hydroxy-L-proline, the strategic functionalization of the C4 position is a recurring theme. researchgate.netresearchgate.netnih.gov Synthetic routes often involve the conversion of the hydroxyl group into a better leaving group, a role that the bromo-substituent in (2S, 4S)-1-N-Boc-4-bromo-L-proline is perfectly suited to play. This allows for the stereocontrolled introduction of the carboxymethyl group required for kainic acid's bioactivity.

The development of synthetic routes to various 4-(arylmethyl)proline derivatives further underscores the importance of a functional handle at the C4 position. ethz.ch Although these routes may proceed through a 4-methyleneproline (B1208900) intermediate, the concept of utilizing the C4 position for Suzuki cross-coupling reactions is a powerful one that could be extended to the more reactive bromo-proline derivative. ethz.ch This would open up pathways to a wide array of novel proline analogues with potential applications in drug discovery.

The following tables summarize the application of 4-substituted proline building blocks in the synthesis of natural products and their analogues, highlighting the strategic importance of the C4 position.

Table 1: Natural Product Analogues Synthesized from 4-Substituted Prolines

Natural Product/AnalogueTherapeutic Area/SignificanceRole of the 4-Substituted Proline Building Block
(-)-α-Kainic Acid AnaloguesNeuroexcitatory, AnthelminticThe 4-substituted proline core is essential for the rigid tricyclic structure of kainoids. The substituent at C4 is modified to introduce the required side chain. researchgate.netresearchgate.netnih.govnih.gov
4-Thiophenyl-proline PeptidesPeptide Mimetics, Research ToolsThe 4-bromo group acts as a leaving group for SN2 displacement by thiophenol, allowing for the site-specific incorporation of a thiophenyl group. nih.gov
4-(Arylmethyl)proline DerivativesMolecular Recognition, Peptide DesignA C4-functionalized proline is used as a substrate for Suzuki cross-coupling reactions to introduce various arylmethyl groups, creating novel amino acid building blocks. ethz.ch

Table 2: Key Synthetic Transformations of 4-Substituted Prolines

Starting Material (or Analogue)Reaction TypeProductSignificance
(2S, 4S)-4-Bromoproline derivativeNucleophilic Substitution (SN2)4S-Thiophenyl-proline derivativeDemonstrates the utility of the bromo group as a leaving group for C-S bond formation. nih.gov
(2S, 4R)-4-HydroxyprolineOxidation, Wittig Reaction, Hydroboration, Suzuki Coupling4-(Arylmethyl)proline derivativesHighlights the strategic importance of the C4 position for introducing complex aryl side chains. ethz.ch
(2S, 4R)-4-HydroxyprolineOxidation, Enolate AlkylationPrecursor to (-)-α-Kainic AcidShows the pathway from a simple starting material to a complex natural product via C4 functionalization. researchgate.netnih.gov

Mechanistic and Computational Investigations Involving 2s, 4s 1 N Boc 4 Bromo L Proline and Analogues

Reaction Mechanism Elucidation in Stereoselective Transformations

The stereochemistry of the pyrrolidine (B122466) ring, substituted at the 4-position with a bromine atom, dictates the pathways of subsequent transformations. Both radical and ionic mechanisms are significant in defining the outcome of reactions involving halogenated prolines.

Free-radical halogenation is a key reaction type for alkanes and their derivatives, proceeding through a well-established chain mechanism. wikipedia.org This mechanism is characterized by three primary stages: initiation, propagation, and termination. libretexts.org

Initiation: This step requires an energy input, typically UV light or a radical initiator, to cause the homolytic cleavage of a halogen molecule, generating two halogen radicals. wikipedia.orglibretexts.org

Propagation: A halogen radical abstracts a hydrogen atom from the proline derivative, in this case from the carbon backbone, to form a carbon-centered radical and a hydrogen halide. This newly formed proline radical then reacts with another halogen molecule to yield the halogenated product and another halogen radical, which continues the chain reaction. masterorganicchemistry.comyoutube.com

Termination: The chain reaction ceases when two radicals combine in any possible permutation. libretexts.orgyoutube.com

The regioselectivity of radical halogenation is governed by the stability of the radical intermediate. For proline derivatives, abstraction of a hydrogen atom will preferentially occur at the position that leads to the most stable radical. Tertiary radicals are more stable than secondary, which are more stable than primary radicals. wikipedia.org Bromination is known to be significantly more selective than chlorination. masterorganicchemistry.com This high selectivity of bromine radicals means that bromination will strongly favor the formation of the most stable possible radical intermediate. youtube.comyoutube.com In the context of proline, allylic and benzylic positions are particularly susceptible to radical halogenation due to the resonance stabilization of the resulting radical. wikipedia.org

The bromine atom at the 4-position of the proline ring is a good leaving group, making the compound an excellent precursor for nucleophilic substitution (SN2) reactions. This pathway is fundamental for introducing a wide array of functional groups with inverted stereochemistry at the C4 position.

The synthesis of 4-substituted proline derivatives often starts from 4-hydroxyproline. A common strategy involves converting the hydroxyl group into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). Subsequent SN2 reaction with a nucleophile allows for the stereospecific introduction of various substituents. nih.gov For instance, to obtain a 4R-substituted proline from a 4S-hydroxyproline, a two-step sequence involving conversion to a sulfonate followed by SN2 reaction is employed. nih.gov This highlights that direct substitution on (2S, 4S)-1-N-Boc-4-bromo-L-proline would similarly proceed via an SN2 mechanism, leading to a product with (2S, 4R) configuration. The stereochemical outcome is a direct consequence of the backside attack characteristic of the SN2 pathway. The synthesis of various 3-substituted prolines has also been achieved through the nucleophilic substitution of a bromine intermediate. nih.gov

Quantum Mechanical and Molecular Modeling Studies

Computational chemistry provides powerful tools for understanding and predicting the behavior of complex molecules like (2S, 4S)-1-N-Boc-4-bromo-L-proline. Quantum mechanical (QM) and molecular modeling studies offer deep insights into reactivity, selectivity, and the subtle interplay of molecular interactions.

Quantum mechanical calculations have been successfully employed to predict the stereoisomeric product ratios in complex reactions, such as the (S)-proline-catalyzed aldol (B89426) reaction between cyclohexanone (B45756) and various aldehydes. nih.gov These studies assess the state-of-the-art in QM prediction for complex organic reactions in solution. nih.gov

For halogenated compounds, machine learning models combined with quantum descriptors have been developed to predict reaction kinetics. nih.gov These models use features like the highest occupied molecular orbital (HOMO) energy and the HOMO-LUMO gap to predict the rate constants for reactions involving reactive bromine species. nih.gov Such approaches can be applied to predict the reactivity of (2S, 4S)-1-N-Boc-4-bromo-L-proline in various transformations. The selectivity in reactions like proline-catalyzed Mannich reactions is often dictated by steric interactions in the transition state, where the facial selectivity of the enamine attack is controlled by minimizing steric hindrance between the aldehyde substituent and the proline ring. libretexts.org

The conformation and reactivity of proline derivatives are heavily influenced by a network of non-covalent interactions. Theoretical calculations, often combined with spectroscopic methods like NMR and IR, are used to elucidate these interactions. nih.gov

Intramolecular Interactions: Studies on L-proline methyl ester and its N-acetylated derivative show that hyperconjugative interactions and steric effects are the dominant forces controlling their conformational equilibrium. nih.gov For 4-substituted prolines, stereoelectronic effects play a crucial role. For example, in 4-fluoroproline, gauche interactions stabilized by hyperconjugation between the C-Hδ bond and the C-F bond influence the ring pucker. nih.gov

Intermolecular Interactions: Proline residues can participate in various intermolecular interactions. These include C-H/O interactions, where the polarized C-H bonds of the proline ring act as hydrogen bond donors. researchgate.net Aromatic-proline interactions, a type of C-H/π interaction, are also significant and can stabilize specific protein structures and influence cis-trans isomerism of the prolyl amide bond. nih.govacs.org These interactions are enthalpically favorable and depend on the electronic nature of the aromatic partner. acs.org

Table 1: Key Molecular Interactions in Proline Derivatives
Interaction TypeDescriptionStructural/Reactivity InfluenceReference
HyperconjugationOrbital overlap between a filled bonding orbital (e.g., σ C-H) and an adjacent empty anti-bonding orbital (e.g., σ* C-X).Stabilizes specific ring puckers and conformations. nih.gov
C-H/π InteractionsInteraction between a polarized C-H bond and the π-face of an aromatic ring.Stabilizes cis-amide bonds and local protein structures. nih.govacs.org
C-H/O InteractionsA form of hydrogen bond where a C-H bond acts as the donor and an oxygen atom is the acceptor.Contributes to molecular recognition and assembly. researchgate.net
Steric EffectsRepulsive interactions that occur when atoms are forced closer than their van der Waals radii allow.Influences reaction selectivity and conformational preferences. libretexts.orgnih.gov

Role of Substituents and Protecting Groups in Reaction Outcomes

The substituents on the proline ring and the nitrogen protecting group are not passive bystanders; they actively direct the course and efficiency of chemical reactions.

The nature of the substituent at the 4-position profoundly influences the proline ring's conformation (pucker) through steric and stereoelectronic effects. nih.gov Electron-withdrawing substituents, like the bromine in (2S, 4S)-1-N-Boc-4-bromo-L-proline, have a significant impact. In 4R-substituted prolines, electron-withdrawing groups favor the Cγ-exo ring pucker, which in turn stabilizes the trans amide bond. nih.govnih.gov This conformational bias can be transmitted to the peptide backbone, influencing secondary structure. nih.gov

Substituents can also play a more direct role in catalysis. In a Michael/Conia-ene cascade reaction, a bulky substituent on a proline catalyst was shown to first act as a steric block and then as a directing group through a favorable π-Pd interaction in a later step of the catalytic cycle. nih.gov The electronic properties of substituents on substrates also affect reaction rates and yields. For example, in proline-catalyzed aldol reactions, aldehydes with electron-withdrawing substituents generally proceed to completion with high yield and selectivity. acs.org

The N-Boc (tert-butoxycarbonyl) protecting group is crucial. It prevents the nucleophilic nitrogen from participating in unwanted side reactions and modulates the electronic properties of the proline ring. By preventing the formation of a zwitterion, the Boc group ensures the compound is soluble in organic solvents and behaves more like a typical amino acid residue in a peptide chain. nih.gov The steric bulk of the Boc group can also influence the stereochemical outcome of reactions by blocking one face of the molecule from attack.

Table 2: Influence of Substituents in Proline-Catalyzed Aldol Reactions acs.org
EntryAldehyde SubstrateYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1p-Nitrobenzaldehyde96>20:199
2p-Bromobenzaldehyde95>20:199
3p-Chlorobenzaldehyde94>20:199
4Benzaldehyde8515:198
5p-Methylbenzaldehyde8210:197

Data based on the reaction of cyclohexanone with various aldehydes catalyzed by a modified proline catalyst in water. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2S,4S)-1-N-Boc-4-bromo-proline?

  • Methodological Answer : The synthesis typically begins with (2S,4S)-4-hydroxyproline. Key steps include:

  • Boc Protection : Reacting the amine group with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH or DMAP) to form the Boc-protected intermediate.
  • Bromination : Replacing the hydroxyl group at the 4-position with bromine using reagents like carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in anhydrous dichloromethane (DCM) or THF.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. NMR (¹H, ¹³C) and mass spectrometry (MS) confirm structure and purity .

Q. Which spectroscopic methods are most effective for confirming the structure and stereochemistry of (2S,4S)-1-N-Boc-4-bromo-proline?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., Boc methyl groups at δ 1.4 ppm, proline ring protons). ¹³C NMR confirms carbonyl (Boc, ~155 ppm) and quaternary carbons. 2D techniques (COSY, HSQC) resolve overlapping signals.
  • Chiral HPLC : Validates enantiomeric purity using chiral stationary phases (e.g., Chiralpak AD-H).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight ([M+H]⁺ or [M+Na]⁺ ions).
  • X-ray Crystallography : Definitive proof of stereochemistry if crystals are obtainable .

Advanced Research Questions

Q. How can researchers optimize the stereochemical integrity during the bromination step of (2S,4S)-1-N-Boc-proline derivatives?

  • Methodological Answer :

  • Reagent Selection : Use CBr₄/PPh₃ for radical-free bromination to minimize racemization. Avoid Lewis acids that may protonate the α-carbon.
  • Temperature Control : Maintain reactions at 0–4°C to reduce side reactions.
  • Monitoring : Track reaction progress via TLC (Rf shift) and intermediate characterization (e.g., IR for hydroxyl disappearance).
  • Post-Reaction Analysis : Chiral HPLC or polarimetry to detect stereochemical drift. Adjust solvent polarity (e.g., DMF for slower kinetics) if needed .

Q. What strategies are recommended for resolving contradictions in reaction yields or stereochemical outcomes during synthesis?

  • Methodological Answer :

  • Systematic Parameter Variation : Test solvents (DCM vs. THF), temperatures, and stoichiometric ratios (CBr₄:substrate).
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., debrominated or over-oxidized products).
  • Computational Modeling : DFT calculations (e.g., Gaussian) to predict transition states and optimize bromination pathways.
  • Peer Validation : Cross-check protocols with literature (e.g., fluorinated proline syntheses in ) to identify overlooked variables .

Q. How does the bromo substituent in (2S,4S)-1-N-Boc-4-bromo-proline influence its reactivity in peptide coupling reactions?

  • Methodological Answer :

  • Steric Effects : The bulky bromine may hinder coupling efficiency. Use activating agents (HATU, PyBOP) instead of traditional carbodiimides (DCC) to enhance reactivity.
  • Electronic Effects : Bromine’s electron-withdrawing nature stabilizes intermediates, potentially improving regioselectivity.
  • Diastereoselectivity : Monitor coupling with ¹H NMR (amide proton shifts) or circular dichroism (CD) to assess conformational changes in peptides .

Methodological Frameworks for Experimental Design

Q. How can the PICO framework be applied to study the stability of (2S,4S)-1-N-Boc-4-bromo-proline under varying pH conditions?

  • Methodological Answer :

  • Population (P) : The compound itself.
  • Intervention (I) : Exposure to buffers at pH 2–12.
  • Comparison (C) : Stability in neutral pH (control).
  • Outcome (O) : Degradation products (HPLC-MS analysis), half-life calculation (kinetic modeling).
  • FINER Criteria : Ensure feasibility (lab resources), novelty (unreported stability data), and relevance (applications in acidic/basic peptide synthesis) .

Q. What are best practices for documenting synthetic protocols to enhance reproducibility?

  • Methodological Answer :

  • Detailed Procedural Notes : Specify reagent grades (e.g., anhydrous DCM), inert atmosphere (N₂/Ar), and equipment (e.g., Schlenk lines).
  • Characterization Data : Attach raw NMR/MS files in supplementary materials.
  • Troubleshooting Guide : Document common pitfalls (e.g., Boc deprotection under acidic conditions) and solutions.
  • Open Data Sharing : Use repositories like Zenodo for protocols, aligning with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between computational predictions and experimental results in bromo-proline reactivity?

  • Methodological Answer :

  • Re-Evaluate Input Parameters : Verify computational settings (solvent models, basis sets).
  • Experimental Replication : Repeat reactions with purified substrates to exclude impurity effects.
  • Collaborative Review : Engage crystallographers to resolve steric clashes not captured in simulations.
  • Meta-Analysis : Compare findings with analogous systems (e.g., ’s fluorinated prolines) to identify trends .

Applications in Advanced Research

Q. What role can (2S,4S)-1-N-Boc-4-bromo-proline play in developing ¹⁹F NMR probes?

  • Methodological Answer :

  • Probe Design : Substitute bromine with fluorine via halogen exchange (e.g., AgF) to create (2S,4S)-4-fluoro derivatives.
  • Sensitivity Optimization : Leverage the proline ring’s rigidity to enhance ¹⁹F NMR signal resolution.
  • In Vivo Applications : Assess biocompatibility (cell viability assays) and metabolic stability (LC-MS tracking in biological matrices) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.